3,5-Diiodobenzoic acid

Overview

Description

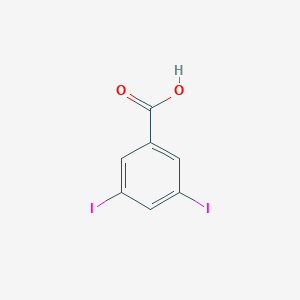

3,5-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 3 and 5 positions. This compound is known for its use as a reagent in organic synthesis, particularly for introducing iodine moieties into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diiodobenzoic acid can be synthesized through the iodination of benzoic acid derivatives. One common method involves the reaction of salicylic acid with iodine monochloride in glacial acetic acid. The reaction mixture is heated to around 80°C, resulting in the formation of a yellow precipitate of diiodosalicylic acid, which is then filtered, washed, and dried .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .

Chemical Reactions Analysis

Substitution Reactions

The iodine atoms at positions 3 and 5 are susceptible to nucleophilic and electrophilic substitution reactions under specific conditions:

Nucleophilic Aromatic Substitution

-

Reagents/conditions: Copper catalysts (CuI), polar aprotic solvents (DMF), elevated temperatures (80–120°C) .

-

Products: Substituted benzoic acids with functional groups like -NH₂, -OH, or -OCH₃ replacing iodine.

Electrophilic Substitution

-

Reagents: Nitrating agents (HNO₃/H₂SO₄) or sulfonating agents (fuming H₂SO₄) .

-

Products: Nitro or sulfonyl derivatives at the 2 or 4 positions, retaining iodine substituents .

Oxidation and Reduction

The iodine atoms and carboxylic acid group participate in redox processes:

Oxidation

-

Reagents: Strong oxidizers like KMnO₄ in acidic or alkaline media .

-

Products: Decarboxylation may occur, yielding iodinated benzene derivatives (e.g., 1,3-diiodobenzene) .

Reduction

Hydrolysis

The carboxylic acid group undergoes hydrolysis under alkaline conditions:

-

Products: Formation of sodium 3,5-diiodobenzoate, which can be acidified to recover the parent compound .

Coupling Reactions

This compound participates in Ullmann-type coupling reactions:

-

Reagents: Aryl halides, Cu catalysts, ligands (e.g., 1,10-phenanthroline) .

-

Products: Biaryl derivatives with retained iodine substituents, useful in polymer synthesis .

Radical Reactions

In atmospheric or aqueous environments, the compound reacts with radicals:

-

Mechanism: Addition of radicals to the aromatic ring, leading to hydroxylated or nitrated derivatives (e.g., 3,5-diiodo-4-hydroxybenzoic acid) .

Table 2: Comparative Reactivity with Analogues

| Compound | Reactivity with OH Radicals (k, cm³/molecule/s) | Preferred Substitution Site |

|---|---|---|

| This compound | 2.35 × 10⁻¹¹ | Para to iodine (C4) |

| 3-Iodobenzoic acid | 1.89 × 10⁻¹¹ | Ortho to iodine (C2) |

| Benzoic acid | 4.72 × 10⁻¹² | Meta to COOH (C3) |

Mechanistic Insights

-

Substitution: Iodine's electron-withdrawing effect activates the ring for nucleophilic attack at positions ortho and para to the substituents .

-

Radical Pathways: OH radicals preferentially add to the least sterically hindered position (C4), forming stable hydroxylated products .

-

Industrial Relevance: Coupling reactions enable the synthesis of iodinated polymers for advanced materials .

Scientific Research Applications

3,5-Diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodobenzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit endothelin-1 receptors, which play a role in vasoconstriction and blood pressure regulation . The pathways involved in its action are still under investigation, but its ability to interact with iodine-sensitive targets is a key aspect of its mechanism .

Comparison with Similar Compounds

2-Hydroxy-3,5-diiodobenzoic acid:

2,5-Diiodobenzoic acid: This compound has iodine atoms at the 2 and 5 positions instead of the 3 and 5 positions.

Uniqueness: 3,5-Diiodobenzoic acid is unique due to its specific iodine substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective substitution and its role as a versatile reagent in organic synthesis make it valuable in various applications .

Biological Activity

3,5-Diiodobenzoic acid (DIBA) is a compound with significant biological activity, primarily due to its unique structural features and iodine substitutions. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms located at the 3 and 5 positions of a benzoic acid structure. This configuration affects its reactivity and biological interactions. Its molecular formula is CHIO, which contributes to its hydrophobic properties and potential interactions with biological membranes.

The biological activity of DIBA can be attributed to several mechanisms:

- Thyroid Hormone Modulation : DIBA acts as a competitive antagonist to thyroxine (T4) and related compounds. It has been shown to uncouple oxidative phosphorylation in isolated mitochondria, similar to the action of 2,4-dinitrophenol (DNP), which may disrupt energy production in cells .

- Metabolic Pathways : Studies indicate that DIBA undergoes metabolic transformations in animals, producing various metabolites that may have distinct biological effects. For instance, in cattle and rats, the primary metabolite identified was 2-hydroxy-3,5-diiodobenzoic acid .

Antimicrobial Activity

Research has indicated that compounds structurally related to DIBA exhibit antimicrobial properties. For example, derivatives of diiodobenzoic acids have been tested for their ability to inhibit bacterial growth, suggesting potential applications in antimicrobial therapy.

Effects on Weight Gain in Livestock

A study involving the administration of diiodobenzoic acids in animal feed demonstrated significant improvements in weight gain among poultry and swine. The inclusion of 2,3,5-triiodobenzoic acid resulted in enhanced feed efficiency compared to control groups . The following table summarizes the findings:

| Compound | Animal Type | Average Weight Gain (kg) | Feed-to-Gain Ratio |

|---|---|---|---|

| Control | Chickens | 8.40 | 2.07 |

| DIBA | Chickens | 9.42 | 1.86 |

| Control | Swine | Not specified | Not specified |

| DIBA | Swine | Not specified | Not specified |

This suggests that DIBA may enhance nutrient absorption or metabolism in livestock.

Toxicological Studies

While DIBA shows promise for various applications, its safety profile must be considered. Studies have indicated that high doses can lead to irritant effects. Therefore, understanding the dose-response relationship is crucial for its application in both human and veterinary medicine.

Summary of Research Findings

- Thyroid Interaction : DIBA acts as a competitive antagonist to thyroid hormones, affecting metabolic processes.

- Metabolism : Identified metabolites from animal studies suggest complex metabolic pathways that could influence biological activity.

- Weight Gain Enhancement : Demonstrated efficacy in improving growth rates in livestock when included in feed.

- Safety Concerns : Potential irritant effects highlight the need for careful dosage management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Diiodobenzoic acid, and what factors influence reaction yields?

this compound is typically synthesized via iodination of benzoic acid derivatives. Direct iodination using iodine monochloride (ICl) or iodine with oxidizing agents (e.g., HNO₃) under controlled conditions is a standard approach. Key factors affecting yields include:

- Temperature : Optimal iodination occurs at 60–80°C to balance reactivity and byproduct formation.

- Solvent : Polar solvents like acetic acid enhance iodine solubility and reaction homogeneity.

- Substrate substitution : Electron-donating groups on the benzene ring (e.g., -OH, -NH₂) can direct iodination to specific positions .

For example, iodination of 3-aminobenzoic acid followed by deamination may yield this compound, but competing side reactions (e.g., over-iodination) require careful stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : While H NMR is limited due to iodine’s quadrupolar relaxation, C NMR can identify carbonyl (C=O) and aromatic carbons. Chemical shifts for iodine-substituted carbons typically appear downfield (~125–140 ppm) .

- IR : Strong absorption bands at ~1680 cm (C=O stretch) and 600–500 cm (C-I stretches) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak at m/z 388.84 (M+H) and isotopic patterns characteristic of diiodinated compounds .

Q. How can researchers optimize crystallization of this compound for structural analysis?

Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes high-quality single crystals. Heavy iodine atoms enhance X-ray diffraction contrast, but may require synchrotron radiation for resolution of subtle structural features. Use SHELXL for refinement to model anisotropic displacement parameters and validate hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies when analyzing this compound derivatives?

Discrepancies in unit cell parameters or thermal motion may arise from polymorphism or solvent inclusion. Strategies include:

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal expansion effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···O halogen bonds) using CrystalExplorer .

- Validation Tools : Cross-check refinement metrics (R-factors, electron density residuals) in WinGX to ensure model accuracy . For example, Li et al. (2014) resolved packing ambiguities in coordination polymers by comparing experimental and simulated PXRD patterns .

Q. What role does this compound play in the formation of supramolecular coordination polymers?

The iodine substituents act as secondary building units (SBUs) , facilitating halogen bonding with metal centers (e.g., Cu, Co) or π-π stacking. In a study by Li et al. (2014), this compound formed 2D grids with Cu(II), where the carboxylate group coordinated metals, while iodine atoms stabilized the lattice via I···O interactions (2.8–3.0 Å). This dual functionality enables tunable porosity for gas storage or catalysis .

Q. How can mechanistic studies distinguish between radical vs. electrophilic pathways in iodination reactions of this compound precursors?

- Radical Trapping : Add TEMPO (a radical scavenger) to reaction mixtures. Suppressed iodination indicates a radical mechanism.

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated substrates. A KIE > 1 suggests electrophilic substitution (e.g., via I intermediates).

- Computational Modeling : DFT calculations (e.g., Gaussian09) can map transition states and charge distribution to confirm the dominant pathway .

Q. What are the challenges in analyzing biological activity data for this compound derivatives?

Contradictory results in cytotoxicity assays (e.g., varying IC values) may stem from:

- Solubility : Poor aqueous solubility can lead to underreporting of activity. Use DMSO co-solvents (<1% v/v) to improve dissolution.

- Iodine Lability : Hydrolytic deiodination in cell media generates reactive species, confounding results. Validate stability via HPLC-MS before assays .

- Synergistic Effects : Metal complexes (e.g., Cu-II derivatives) may exhibit enhanced activity unrelated to the parent ligand .

Q. How can researchers design isotope-labeling studies using this compound for metabolic tracing?

- I Radiolabeling : Introduce I via isotopic exchange in acidic media. Purify using reverse-phase HPLC and quantify uptake in cellular models via gamma counting.

- Stable Isotopes (e.g., C) : Synthesize C-labeled carboxyl groups via carboxylation of Grignard reagents. Use C NMR or LC-MS/MS to track metabolic pathways .

Properties

IUPAC Name |

3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTJRJBWLBXVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172603 | |

| Record name | Benzoic acid, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19094-48-5 | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19094-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19094-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85HM69TS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.